6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one
Description
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-1-one is a functionalized isoindolinone derivative characterized by a 6-amino substitution on the aromatic ring and a 3-methoxypropyl group at the 2-position of the isoindolinone core. The methoxypropyl substituent introduces both lipophilic and hydrogen-bonding properties, which may influence its bioavailability and target affinity.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-amino-2-(3-methoxypropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-16-6-2-5-14-8-9-3-4-10(13)7-11(9)12(14)15/h3-4,7H,2,5-6,8,13H2,1H3 |
InChI Key |
JNVUQDGAZWGINP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and phthalic anhydride.
Cyclization Reaction: The key step involves the cyclization of the intermediate to form the isoindolone ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Amination: The final step involves the introduction of the amino group at the 6-position of the isoindolone ring. This can be accomplished using various amination reagents such as ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoindolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound is also explored for its use in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- However, it is less lipophilic than the piperazine-ethyl derivative in , which contains an aromatic methoxyphenyl group .
- Hydrogen Bonding : The hydroxybutyl analog (CAS 1522471-57-3) introduces a polar hydroxyl group, likely increasing aqueous solubility but reducing membrane permeability compared to the methoxypropyl variant .
Pharmacological and Physicochemical Properties
Notes:
- The piperazine-ethyl derivative’s high 5-HT1A affinity underscores the impact of bulky, aromatic substituents on receptor interactions, a feature absent in the methoxypropyl compound .
- The methoxypropyl group balances moderate lipophilicity and synthetic feasibility, making it a versatile candidate for further optimization.
Biological Activity
6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-1-one, with the CAS number 1266778-82-8, is a compound belonging to the isoindole family. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 220.27 g/mol. The structure of the compound is critical for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 1266778-82-8 |
Biological Activity Overview
Recent studies have highlighted various biological activities associated with isoindole derivatives, including those similar to this compound. The following sections detail specific activities observed in research.
Antimicrobial Activity
Research indicates that isoindole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus.
Table 1: Antimicrobial Activity of Isoindole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Amino-2-(3-methoxypropyl)-... | MRSA | X µg/mL |
| Other Isoindole Derivative | Bacillus cereus | Y µg/mL |
Note: Specific MIC values for 6-Amino-2-(3-methoxypropyl)-... were not provided in the literature but are assumed based on related compounds.
Anticancer Activity
Isoindole derivatives have also been investigated for their anticancer potential. A study involving various derivatives demonstrated selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism of action may involve the inhibition of topoisomerase I.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Amino-2-(3-methoxypropyl)-... | MCF-7 | A µM |
| Other Isoindole Derivative | MDA-MB-468 | B µM |
Case Studies and Research Findings
- Antimicrobial Study : A series of isoindole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain structural modifications enhanced their efficacy against Gram-positive bacteria, suggesting a structure-activity relationship that could be explored further for drug development .
- Cytotoxicity Evaluation : A detailed evaluation of cytotoxic effects on breast cancer cell lines revealed that specific derivatives exhibited significant antiproliferative activity, warranting further investigation into their mechanisms and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
